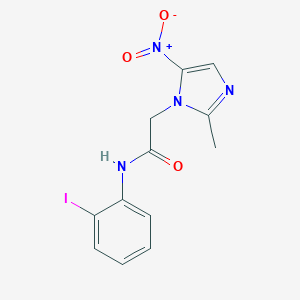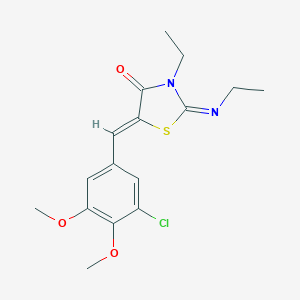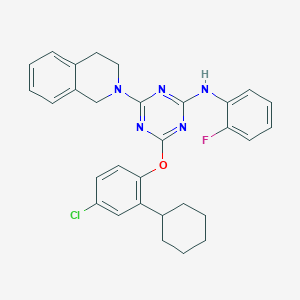![molecular formula C22H22ClNO3 B316178 4-[({2-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]PHENOL](/img/structure/B316178.png)
4-[({2-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]PHENOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[({2-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]PHENOL is an organic compound that features a complex aromatic structure This compound is characterized by the presence of a phenol group, an amino group, and a chlorobenzyl ether moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]PHENOL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Ether: The reaction of 4-chlorobenzyl chloride with a suitable phenol derivative in the presence of a base such as potassium carbonate to form the chlorobenzyl ether.
Ethoxylation: Introduction of the ethoxy group through an ethoxylation reaction, often using ethyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
4-[({2-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, hydrogen with palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
4-[({2-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]PHENOL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[({2-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]PHENOL involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-[(4-Chlorobenzyl)oxy]phenol
- 4-[(4-Chlorobenzyl)oxy]aniline
- 3-Ethoxy-4-[(4-chlorobenzyl)oxy]benzylamine
Uniqueness
4-[({2-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]PHENOL is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C22H22ClNO3 |
|---|---|
分子量 |
383.9 g/mol |
IUPAC 名称 |
4-[[2-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]phenol |
InChI |
InChI=1S/C22H22ClNO3/c1-2-26-21-5-3-4-17(14-24-19-10-12-20(25)13-11-19)22(21)27-15-16-6-8-18(23)9-7-16/h3-13,24-25H,2,14-15H2,1H3 |
InChI 键 |
KAQJMGLQVPKIJA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)CNC3=CC=C(C=C3)O |
规范 SMILES |
CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)CNC3=CC=C(C=C3)O |
溶解度 |
57.6 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-bromo-N-{5-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B316095.png)
![2-bromo-N-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B316096.png)
![2-chloro-N-[5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B316104.png)
![1,3,7-TRIMETHYL-8-({[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]METHYL}SULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B316108.png)


![2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(3,4-DIFLUOROPHENYL)ACETAMIDE](/img/structure/B316111.png)
![5-[(2-{4-nitro-2-methyl-1H-imidazol-1-yl}ethyl)sulfanyl]-1-(2-methoxyphenyl)-1H-tetraazole](/img/structure/B316112.png)
![2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B316113.png)
![METHYL 4-(2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B316114.png)
![N-[5-(1-adamantyl)-2-bromophenyl]-2-(diethylamino)acetamide](/img/structure/B316115.png)

![2-[(6-Amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B316118.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-chlorophenyl)butanamide](/img/structure/B316121.png)
